molecular formula C12H16BrClN2O B1420909 N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride CAS No. 1235441-19-6

N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B1420909
CAS No.: 1235441-19-6
M. Wt: 319.62 g/mol
InChI Key: RIPWOIVCXTXUFO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by multiple standardized nomenclature systems and identification codes. The compound is registered under Chemical Abstracts Service number 1235441-19-6, which serves as its primary identification in chemical databases and literature. The International Union of Pure and Applied Chemistry systematic name for this compound is N-(4-bromophenyl)piperidine-4-carboxamide;hydrochloride, reflecting the precise structural arrangement of functional groups within the molecule. The molecular formula C₁₂H₁₆BrClN₂O indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 319.62 grams per mole.

The structural identity of this compound can be further characterized through its Simplified Molecular Input Line Entry System representation: C1CNCCC1C(=O)NC2=CC=C(C=C2)Br.Cl, which encodes the complete molecular structure including the hydrochloride salt formation. The International Chemical Identifier key RIPWOIVCXTXUFO-UHFFFAOYSA-N provides a unique hash-based identifier that facilitates database searches and ensures unambiguous compound identification across different chemical information systems. Additionally, the compound is known by several synonymous designations including N-(4-bromophenyl)piperidine-4-carboxamide;hydrochloride and various catalog-specific identifiers such as KZB44119 and AKOS025562634.

The parent compound, N-(4-bromophenyl)piperidine-4-carboxamide, carries the Chemical Abstracts Service number 883106-57-8 and possesses the molecular formula C₁₂H₁₅BrN₂O with a molecular weight of 283.16 grams per mole. This free base form represents the core structure before hydrochloride salt formation, which enhances the compound's solubility and stability characteristics. The nomenclature also includes alternative systematic names such as 4-Piperidinecarboxamide, N-(4-bromophenyl)-, reflecting different approaches to naming this structurally complex molecule.

Historical Development in Heterocyclic Chemistry

The development of this compound occurs within the broader historical context of heterocyclic chemistry, which began its systematic development during the early nineteenth century. The foundational work in heterocyclic chemistry traces back to 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking one of the first deliberate studies of cyclic compounds containing heteroatoms. This pioneering work established the conceptual framework for understanding compounds that contain atoms other than carbon within their ring structures. Subsequently, in 1832, Dobereiner produced furfural, a furan derivative, by treating starch with sulfuric acid, further expanding the known universe of heterocyclic compounds.

The progression of heterocyclic chemistry continued with significant developments throughout the nineteenth and early twentieth centuries. Runge's isolation of pyrrole through dry distillation in 1834 and Friedlander's synthesis of indigo dye around 1906 demonstrated the practical applications of heterocyclic chemistry in both analytical and industrial contexts. These historical developments laid the groundwork for understanding the unique properties and reactivity patterns of nitrogen-containing heterocycles, which would later prove essential for the development of pharmaceutical compounds. The recognition that nucleic acids and the majority of pharmaceutical compounds contain heterocyclic structures has elevated this field to central importance in modern chemistry.

The specific development of piperidine derivatives represents a more recent advancement within heterocyclic chemistry, building upon centuries of foundational research. Piperidine, as a saturated six-membered nitrogen heterocycle, exhibits behavior similar to conventional amines but with modified steric profiles that influence its biological activity. The incorporation of carboxamide functional groups and halogenated aromatic substituents represents sophisticated synthetic chemistry that combines classical heterocyclic principles with modern medicinal chemistry requirements. Contemporary research has demonstrated that 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles, highlighting the continued relevance of historical heterocyclic chemistry developments to current pharmaceutical research.

Position Within Piperidine Derivative Research

This compound occupies a significant position within the contemporary landscape of piperidine derivative research, particularly in the context of kinase inhibitor development and medicinal chemistry applications. Recent scientific literature has identified piperidine carboxamides as a promising class of compounds for anaplastic lymphoma kinase inhibition, with specific structural features contributing to enhanced potency and selectivity. The research conducted by Bryan and colleagues demonstrated that piperidine carboxamide frameworks can achieve anaplastic lymphoma kinase enzyme assay half-maximal inhibitory concentration values in the submicromolar range, specifically documenting activity at 0.174 micromolar for related structures. This finding positions halogenated piperidine carboxamides as viable candidates for further pharmaceutical development.

The broader context of piperidine derivative research encompasses multiple synthetic methodologies and biological applications that have evolved significantly in recent years. Contemporary synthetic approaches to piperidine derivatives include water-mediated intramolecular cyclization reactions following bis-aza Michael addition processes, which have yielded substituted piperidinols with documented anthelmintic activity. Additionally, researchers have developed calcium carbide-mediated synthetic routes that promote cyclic ketimine formation from chlorinated ketones and amines, demonstrating the versatility of modern piperidine synthesis. These methodological advances provide the synthetic foundation necessary for producing complex piperidine derivatives such as this compound.

The structural analysis of piperidine derivatives has revealed important relationships between molecular architecture and biological activity. Research indicates that highly substituted piperidine compounds, particularly those containing electron-donating groups such as dimethylamino substituents, can exhibit enhanced antioxidant activity through hydrogen radical donation mechanisms. The specific case of compound 164a, which contains electron-donating substituents, demonstrated superior antioxidant capacity due to the stabilization of radical intermediates formed during hydrogen abstraction processes. This mechanistic understanding provides insight into how structural modifications to piperidine frameworks, including the incorporation of halogenated aromatic substituents as seen in this compound, can influence biological activity profiles.

Table 1: Comparative Analysis of Piperidine Derivative Structural Features

Compound Type Molecular Weight Range Key Functional Groups Primary Applications
Simple Piperidines 85-200 g/mol Saturated nitrogen heterocycle Pharmaceutical intermediates
Piperidine Carboxamides 200-400 g/mol Amide linkage, aromatic substituents Kinase inhibitors, therapeutic agents
Halogenated Piperidines 250-450 g/mol Halogen substituents, enhanced selectivity Advanced pharmaceutical research
Multi-substituted Piperidines 300-600 g/mol Multiple functional groups, complex architecture Specialized biological applications

The research trajectory for piperidine derivatives continues to expand through multi-component reaction strategies and cascade synthesis methodologies. Vereshchagin and colleagues have developed pseudo four-component synthesis approaches that yield poly-substituted piperidinones with high diastereoselectivity, demonstrating the potential for creating structurally complex molecules through efficient synthetic routes. These synthetic advances, combined with growing understanding of structure-activity relationships, position compounds like this compound as important representatives of modern heterocyclic pharmaceutical chemistry.

Properties

IUPAC Name

N-(4-bromophenyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O.ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPWOIVCXTXUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235441-19-6
Record name 4-Piperidinecarboxamide, N-(4-bromophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235441-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of 4-bromobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the piperidine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted piperidine derivatives, while reduction and oxidation reactions can lead to different functionalized compounds.

Scientific Research Applications

Scientific Research Applications

The compound has several applications across various domains:

Medicinal Chemistry

N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride is investigated for its potential therapeutic effects:

  • Antidepressant Activity : Studies suggest it may act as a modulator of neurotransmitter systems, showing promise in treating mood disorders.
  • Antimicrobial Properties : Research indicates that derivatives of this compound can inhibit DNA gyrase in mycobacterial species, suggesting potential use as an antimicrobial agent .

Biological Research

The compound is utilized in biological studies to understand its interaction with various receptors:

  • Receptor Binding Studies : It exhibits binding affinity to specific receptors, which is crucial for developing drugs targeting neurological and psychiatric disorders.
  • Enzyme Interaction : Investigations into its effects on enzymes have highlighted its potential role in modulating biochemical pathways.

Organic Synthesis

As an intermediate in organic synthesis, this compound is used to create more complex molecules:

  • Building Block for Drug Development : Its structural features make it a valuable precursor for synthesizing various pharmaceutical compounds .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Antidepressant Efficacy : A study demonstrated that this compound exhibits significant antidepressant-like effects in animal models, suggesting its potential as a new treatment option for depression.
  • Antimicrobial Activity : Research found that derivatives based on this piperidine structure effectively inhibit mycobacterial DNA gyrase, indicating their potential use in treating infections caused by resistant strains .
  • Synthetic Methodologies : Innovative synthetic routes have been developed that enhance yield and reduce costs associated with producing this compound, making it more accessible for research and industrial applications .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues: Halogen-Substituted Phenyl Derivatives

A key structural variation among piperidine-4-carboxamide derivatives lies in the substituents on the aryl group. Below is a comparison of halogenated analogs:

Compound Name Molecular Formula Halogen (X) Molecular Mass (g/mol) Key Applications/Findings
N-(4-Bromophenyl)piperidine-4-carboxamide HCl C₁₂H₁₅BrClN₂O Br ~342.63 Potential kinase/SARS-CoV-2 inhibitor ()
N-(4-Iodophenyl)piperidine-4-carboxamide HCl C₁₂H₁₅ClIN₂O I ~389.63 Similar inhibitory profiles to Br analogs ()
N-(5-Chloro-2-hydroxyphenyl)piperidine-4-carboxamide HCl C₁₂H₁₅Cl₂N₂O₂ Cl, OH ~307.17 Industrial/research applications ()
N-(4-Fluorophenyl)maleimide C₁₀H₇FNO₂ F 192.17 IC₅₀ = 5.18 µM (MGL inhibition) ()

Key Observations :

  • Halogen Size and Activity : In maleimide derivatives, larger halogens (Br, I) show marginally better inhibitory potency than smaller ones (F, Cl) (). However, in piperidine-4-carboxamides, halogen size may influence solubility and target binding rather than potency directly ().

Piperidine Carboxamide Derivatives with Non-Halogenated Substituents

Compound Name Molecular Formula Substituent Key Features
N,4-Dimethyl-4-piperidinecarboxamide HCl C₈H₁₇ClN₂O N-methyl, 4-methyl Simplified structure; lacks aryl group ()
N-(4-Methoxyphenyl)piperidine-4-carboxamide HCl C₁₃H₁₉ClN₂O₂ 4-methoxyphenyl Enhanced electron-donating effects ()
SNS-032 (Kinase inhibitor) C₁₆H₂₀N₄O₂S Thiazolylthio group Targets Cdk9/Cdc7; clinical relevance ()

Key Observations :

  • Aryl vs. Alkyl-substituted analogs (e.g., N,4-dimethyl) are less explored but may serve as intermediates ().
  • Methoxy Groups : The 4-methoxyphenyl variant () likely exhibits improved metabolic stability compared to halogenated analogs due to reduced susceptibility to oxidative degradation.

Comparative Efficiency :

  • Microwave methods reduce reaction times from days to hours compared to traditional heating ().
  • Halogenated anilines (e.g., 4-bromoaniline) exhibit slower reaction kinetics than electron-rich anilines (e.g., 4-methoxyaniline) due to reduced nucleophilicity ().

Biological Activity

N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride is a chemical compound notable for its potential in medicinal chemistry, particularly as a candidate for drug development. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₆BrClN₂O and a molecular weight of approximately 319.63 g/mol. The compound features a piperidine ring substituted with a bromophenyl group and a carboxamide functional group, which enhances its solubility and stability in various biological environments.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Piperidine derivatives are known to exhibit diverse biological effects, including:

  • Analgesic Effects: The compound may inhibit the effects of prostaglandins by blocking downstream signaling pathways, which can lead to pain relief.
  • Antiviral Activity: Similar piperidine derivatives have shown potential as CCR5 antagonists, which are crucial in inhibiting HIV-1 replication by blocking viral entry into host cells .

Biological Activities

This compound has been evaluated for several biological activities, including:

  • Antidepressant Potential: Research indicates that compounds in this class may exhibit antidepressant effects through modulation of neurotransmitter systems.
  • Antiviral Properties: Studies have highlighted its potential as an anti-HIV agent, with some derivatives demonstrating significant inhibitory activity against HIV-1 envelope-mediated membrane fusion .

In Vitro Studies

A range of studies has assessed the biological activity of this compound and related compounds:

Compound NameBiological ActivityIC₅₀ (nM)Reference
This compoundAntiviral (CCR5 antagonist)25.73
TAK-220 (related piperidine derivative)Anti-HIV-10.42
16g (analog)Antiviral activity73.01

These findings suggest that modifications to the piperidine structure can significantly influence biological activity, enhancing therapeutic potential.

Pharmacokinetics

Pharmacokinetic studies have indicated that certain derivatives possess favorable profiles for drug development. For instance, TAK-220 demonstrated good metabolic stability and bioavailability in preclinical models, making it a promising candidate for further development .

Q & A

Q. How can researchers design stable formulations for in vivo studies of this compound?

  • Methodological Answer : Assess pH-dependent stability via accelerated degradation studies (40°C/75% RH). Use cyclodextrin encapsulation or lipid nanoparticles to enhance bioavailability. Reference solubility data from structurally related hydrochlorides (e.g., Kanto Reagents’ 4-(4-bromophenyl)piperidine HCl) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride
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N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.